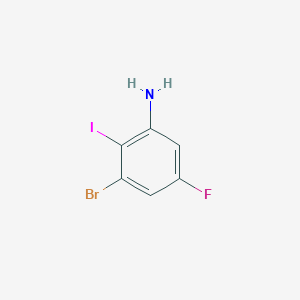

3-Bromo-5-fluoro-2-iodoaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-fluoro-2-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFIN/c7-4-1-3(8)2-5(10)6(4)9/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMTDUTPIANOYFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)I)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60598751 | |

| Record name | 3-Bromo-5-fluoro-2-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144580-08-5 | |

| Record name | 3-Bromo-5-fluoro-2-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Bromo-5-fluoro-2-iodoaniline: A Strategic Building Block for Advanced Synthesis

Introduction: The Strategic Value of Polysubstitution

In the landscape of modern medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to the efficient construction of complex target molecules. 3-Bromo-5-fluoro-2-iodoaniline (CAS No. 144580-08-5) emerges as a preeminent example of such a scaffold.[1] This trisubstituted aniline is not merely a carrier of functional groups; it is an intricately designed reagent offering a hierarchy of reactivity that enables chemists to perform sequential, site-selective modifications. The presence of iodine, bromine, and fluorine atoms on the same aromatic ring, each with distinct reactivity profiles in catalysis, alongside a nucleophilic amine, provides a powerful platform for generating molecular diversity from a single, advanced intermediate.[2]

This guide provides an in-depth analysis of this compound, moving beyond simple data to explain the causality behind its synthetic utility. We will explore its physicochemical properties, dissect its unique reactivity, propose logical synthetic strategies, and provide a field-proven experimental protocol for its application. This document is intended for researchers, scientists, and drug development professionals who seek to leverage advanced organic intermediates to accelerate their discovery programs.

Physicochemical and Safety Profile

A comprehensive understanding of a reagent's properties and hazards is the foundation of its effective and safe use in the laboratory.

Physical and Chemical Properties

The key computed properties of this compound are summarized below, providing essential data for reaction planning and characterization.[1]

| Property | Value | Source |

| CAS Number | 144580-08-5 | PubChem[1] |

| Molecular Formula | C₆H₄BrFIN | PubChem[1] |

| Molecular Weight | 315.91 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| XLogP3 | 2.7 | PubChem[1] |

| Canonical SMILES | C1=C(C=C(C(=C1N)I)Br)F | PubChem[1] |

| InChI Key | CMTDUTPIANOYFR-UHFFFAOYSA-N | PubChem[1] |

Safety and Handling

While a specific, comprehensive safety datasheet for this compound is not publicly compiled, data from structurally related polyhalogenated anilines provides a strong basis for a rigorous safety assessment. These compounds are generally classified as irritants and are harmful if swallowed, inhaled, or absorbed through the skin.

-

Hazard Identification:

-

Causes skin and serious eye irritation.

-

May cause respiratory irritation.

-

Harmful if swallowed or inhaled.

-

-

Recommended Handling Practices:

-

Work in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles with side shields, and a lab coat.

-

Avoid breathing dust or vapors.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and dark place.

-

Consider storing under an inert atmosphere (e.g., Argon or Nitrogen) to prevent potential degradation.

-

The Scientist's Perspective: A Dissection of Reactivity

The synthetic power of this compound lies in the differential reactivity of its three carbon-halogen bonds, a concept known as orthogonal reactivity . This allows for stepwise functionalization, building molecular complexity in a controlled manner.

The generally accepted reactivity hierarchy for palladium-catalyzed cross-coupling reactions is: C-I > C-Br > C-Cl >> C-F .[3] This principle is the cornerstone of this building block's design.

-

The C-I Bond (Position 2): The carbon-iodine bond is the most labile and reactive site. It readily undergoes oxidative addition to Pd(0) catalysts under mild conditions, making it the primary handle for initial cross-coupling reactions like Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations.[3]

-

The C-Br Bond (Position 3): The carbon-bromine bond is significantly less reactive than the C-I bond but more reactive than the C-F bond. This allows for a second cross-coupling reaction to be performed under more forcing conditions (e.g., different ligand, higher temperature) after the C-I bond has been functionalized.[2]

-

The C-F Bond (Position 5): The carbon-fluorine bond is largely inert to standard palladium cross-coupling conditions, making it a stable substituent that can be carried through multiple synthetic steps. The fluorine atom itself is a valuable feature in medicinal chemistry, often introduced to modulate pKa, improve metabolic stability, or enhance binding affinity.[4]

-

The Amine Group (Position 1): The aniline moiety is a powerful ortho-, para-director in electrophilic aromatic substitution, although the ring is already fully substituted. More importantly, it can be acylated, alkylated, or used as a handle for forming heterocyclic rings (e.g., indoles, quinolines). However, its presence can sometimes complicate cross-coupling reactions, necessitating the use of specific catalysts or protection strategies.[5][6]

The following diagram illustrates the logical workflow for the sequential functionalization of this molecule.

Synthetic Strategies

While specific patented syntheses for CAS 144580-08-5 are not prominently published, a logical retrosynthetic analysis based on established organohalogen chemistry allows for the design of a plausible and robust synthetic route. A common strategy involves the sequential, regioselective halogenation of a simpler aniline or nitrobenzene precursor.

A potential synthetic pathway could start from 3-bromo-5-fluoroaniline. The challenge lies in the selective introduction of iodine at the C2 position, ortho to the amine. Direct iodination of anilines can be complex, but methods using N-Iodosuccinimide (NIS) or iodine with an oxidizing agent can achieve this transformation, often with high regioselectivity driven by the directing effect of the amine group.

The diagram below outlines a plausible synthetic approach.

This approach leverages the strong activating and ortho-directing nature of the aniline group to install the iodine atom at the sterically accessible position between the amine and the bromine.

Field-Proven Protocol: Selective Suzuki-Miyaura Coupling

This section provides a robust, self-validating protocol for the selective Suzuki-Miyaura cross-coupling reaction at the C-2 iodine position of this compound. The causality for each step is explained to provide a deeper understanding.

Objective: To selectively couple an arylboronic acid at the C-I position while preserving the C-Br bond for subsequent transformations.

Reaction: this compound + Aryl-B(OH)₂ → 2-Aryl-3-bromo-5-fluoroaniline

Materials & Equipment:

-

Reagents:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03-0.05 equiv)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

-

1,4-Dioxane, anhydrous

-

Water, deionized and degassed

-

-

Equipment:

-

Schlenk flask or oven-dried round-bottom flask with a reflux condenser

-

Magnetic stirrer and hotplate

-

Inert gas line (Argon or Nitrogen) with bubbler

-

Syringes and needles for solvent transfer

-

TLC plates (silica gel 60 F₂₅₄)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Step-by-Step Methodology:

-

System Preparation (The "Why"): To ensure the catalytic cycle is not poisoned by oxygen, which can oxidize the Pd(0) catalyst to an inactive state, the entire system must be under an inert atmosphere.

-

Action: Place this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv) into the Schlenk flask.

-

Action: Seal the flask and perform three cycles of evacuating the flask under vacuum and backfilling with inert gas (Ar or N₂).

-

-

Catalyst and Solvent Addition (The "Why"): The catalyst is added last to minimize its exposure to any residual air. Anhydrous, degassed solvents are critical to prevent side reactions and catalyst deactivation. The water in the solvent mixture is essential for the transmetalation step of the Suzuki coupling mechanism.

-

Action: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.05 equiv).

-

Action: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio via syringe. The final concentration should be approximately 0.1 M with respect to the starting aniline.

-

-

Reaction Execution & Monitoring (The "Why"): Gentle heating is typically sufficient to drive the coupling at the highly reactive C-I bond without engaging the C-Br bond. TLC is a crucial self-validating step to ensure the reaction goes to completion and to identify potential side products.

-

Action: Stir the reaction mixture at 60-70 °C.

-

Action: Monitor the reaction progress by TLC every 30-60 minutes. Use a mobile phase like 4:1 Hexanes:Ethyl Acetate. The starting material should be consumed, and a new, typically lower Rf spot corresponding to the product should appear.

-

-

Workup and Extraction (The "Why"): The workup is designed to quench the reaction, remove inorganic salts (like K₂CO₃), and transfer the organic product into a suitable solvent for purification.

-

Action: Once the reaction is complete, cool the mixture to room temperature.

-

Action: Dilute the mixture with ethyl acetate and water.

-

Action: Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

-

Action: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification (The "Why"): Flash column chromatography is the standard and most effective method for purifying the product from residual catalyst, unreacted starting materials, and any homocoupled byproducts.

-

Action: Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.

-

Action: Collect fractions, verify their purity by TLC, and combine the pure fractions.

-

Action: Evaporate the solvent to yield the purified 2-Aryl-3-bromo-5-fluoroaniline. Characterize by NMR and MS to confirm the structure and purity.

-

This detailed protocol, with its emphasis on an inert atmosphere and careful monitoring, provides a reliable system for achieving high yields and selectivity in the first crucial step of a sequential cross-coupling strategy.

Conclusion

This compound is a testament to the power of strategic molecular design. Its value extends far beyond its constituent atoms, residing in the predictable and controllable hierarchy of its reactivity. This allows scientists to build complex molecular architectures with a level of precision that streamlines synthetic routes, reduces purification challenges, and ultimately accelerates the discovery of new chemical entities. By understanding the causality behind its reactivity and employing robust, validated protocols, researchers can fully unlock the potential of this versatile building block in their pursuit of novel pharmaceuticals and advanced materials.[7][8]

References

-

Brahmachari, G. (2020). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. National Institutes of Health. Available at: [Link]

-

Sandford, T., et al. (2018). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. National Institutes of Health. Available at: [Link]

-

Vantourout, J. C., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19429794, this compound. PubChem. Available at: [Link]

-

Organic Syntheses. (n.d.). Nickel-Catalyzed Suzuki-Miyaura Coupling of Heteroaryl Halides and Phenolic Derivatives. Available at: [Link]

-

Cresset Group. (2024). Aniline replacement in drug-like compounds. Available at: [Link]

-

ResearchGate. (n.d.). Representative examples of relevant iodinated anilines. Available at: [Link]

- Google Patents. (n.d.). US8022247B2 - Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid.

-

ResearchGate. (2015). Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution. Available at: [Link]

- Google Patents. (n.d.). US5965775A - Process for the preparation of 3,5-difluoroaniline.

-

ResearchGate. (n.d.). C(sp²)−I selective cross‐coupling of bromo(iodo)arenes with alkyl.... Available at: [Link]

-

Charles River Laboratories. (n.d.). Drug Discovery Patents. Available at: [Link]

-

Khan Academy. (2022). Bromination of Aniline. YouTube. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Iodine-catalyzed three-component annulation: access to highly fluorescent trisubstituted thiophenes. Chemical Communications. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Pharmaceutical compositions - Patent US-11564886-B2. PubChem. Available at: [Link]

-

ResearchGate. (n.d.). Cross-coupling strategies for aniline synthesis. Available at: [Link]

-

Rosati, O., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. National Institutes of Health. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

-

ResearchGate. (n.d.). Standardised reaction of aniline with iodobenzene. Available at: [Link]

-

Hillenbrand, J., et al. (2024). Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. ChemRxiv. Available at: [Link]

- Google Patents. (n.d.). US11926584B2 - Methods of making bempedoic acid and compositions of the same.

- Google Patents. (n.d.). US6045808A - Method for removing high boiling solvents from drug formulations by vacuum drying.

- Google Patents. (n.d.). US7498458B2 - Process for the preparation of prostaglandins and analogues thereof.

- Google Patents. (n.d.). WO2018154582A1 - Process for the preparation of 2-cyanoimidazole compounds.

- Google Patents. (n.d.). CN114957247A - Synthesis method of Rimegepant and intermediate thereof.

Sources

- 1. This compound | C6H4BrFIN | CID 19429794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tcichemicals.com [tcichemicals.com]

- 4. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cresset-group.com [cresset-group.com]

- 7. Pharmaceutical compositions - Patent US-11564886-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-5-fluoro-2-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-5-fluoro-2-iodoaniline is a highly substituted aromatic amine with significant potential as a building block in medicinal chemistry and materials science. Its unique arrangement of three different halogen atoms (bromine, fluorine, and iodine) on an aniline scaffold offers multiple points for synthetic modification, making it a valuable intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the key physicochemical properties of this compound, detailing the experimental methodologies for their determination and offering insights into the expected results based on its chemical structure and data from analogous compounds. This document is intended to serve as a practical resource for researchers, enabling a thorough understanding and effective utilization of this compound in their scientific endeavors.

Chemical Identity and Molecular Structure

This compound is a multifaceted molecule, and a firm grasp of its basic identifiers is the first step in its scientific journey.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 144580-08-5 | [1][2][3][4] |

| Molecular Formula | C₆H₄BrFIN | [1][2][3] |

| Molecular Weight | 315.91 g/mol | [1][2][3] |

| Canonical SMILES | C1=C(C=C(C(=C1N)I)Br)F | [1] |

| InChI Key | CMTDUTPIANOYFR-UHFFFAOYSA-N | [1] |

The molecular structure, presented below, reveals a benzene ring substituted with an amino group and three different halogen atoms. This substitution pattern is key to its reactivity and physical properties. The iodine atom, being the most polarizable and weakest C-X bond, is a prime site for cross-coupling reactions. The bromine atom offers another handle for similar transformations under different catalytic conditions. The fluorine atom, with its high electronegativity, significantly influences the electronic properties of the aromatic ring and can participate in hydrogen bonding. The amino group provides a site for derivatization and influences the compound's basicity and solubility.

Caption: 2D structure of this compound.

Predicted Physicochemical Properties

| Property | Predicted Value | Computational Method | Source |

| XLogP3 | 2.7 | XLogP3 3.0 | [1] |

| Topological Polar Surface Area | 26 Ų | Cactvs 3.4.6.11 | [1] |

| Heavy Atom Count | 12 | PubChem | [1] |

| Rotatable Bond Count | 0 | Cactvs 3.4.6.11 | [1] |

| Hydrogen Bond Donor Count | 1 | Cactvs 3.4.6.11 | [1] |

| Hydrogen Bond Acceptor Count | 2 | Cactvs 3.4.6.11 | [1] |

The predicted XLogP3 value of 2.7 suggests that this compound has moderate lipophilicity, a crucial parameter in drug design influencing membrane permeability and solubility.

Experimental Determination of Physicochemical Properties

The following sections outline the standard, field-proven methodologies for the experimental characterization of this compound.

Melting Point

The melting point is a fundamental physical property that provides an indication of a compound's purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1°C.

Expected Properties: Given the presence of multiple halogens and an amino group capable of hydrogen bonding, this compound is expected to be a solid at room temperature with a relatively high melting point compared to simpler anilines. For comparison, 4-iodoaniline has a melting point of 61-63°C, while 5-fluoro-2-iodoaniline melts at 41-45°C[5][6]. The additional bromine and iodine atoms in the target molecule are likely to increase the melting point further due to increased molecular weight and stronger intermolecular forces.

Experimental Protocol: Capillary Melting Point Determination

This protocol describes the use of a standard digital melting point apparatus.

Instrumentation:

-

Digital melting point apparatus (e.g., Mel-Temp®)

-

Capillary tubes (open at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is dry and finely powdered. If necessary, gently grind a small amount in a mortar and pestle.

-

Capillary Loading: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid should enter the tube. Tap the closed end of the capillary on a hard surface to pack the sample into the bottom. Repeat until a packed column of 2-3 mm in height is achieved.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Rapid Determination (Optional but Recommended): Set a rapid heating rate (10-20°C/min) to quickly determine an approximate melting range. This saves time in the subsequent accurate determination.

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new capillary with the sample. Set a slow heating rate of 1-2°C/min.

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting point is reported as the range T1-T2.

-

Replicate Measurements: For accuracy, perform the determination in triplicate and report the average range.

Caption: Workflow for Melting Point Determination.

Solubility Profiling

Understanding the solubility of a compound in various solvents is critical for its application in synthesis, formulation, and biological assays. For drug development professionals, pH-dependent aqueous solubility is a particularly important parameter.

Expected Properties: The presence of the polar amino group suggests some solubility in polar solvents. However, the large, halogenated aromatic ring will confer significant non-polar character, likely making it poorly soluble in water. It is expected to be soluble in common organic solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and chlorinated solvents.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility and is considered the gold standard.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 M HCl, DMSO)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system with a UV detector

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Shake for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow larger particles to settle. Then, centrifuge the samples at high speed to pellet all undissolved solid.

-

Sample Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Dilute the aliquot with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample by a validated HPLC-UV method. Determine the concentration of the compound by comparing its peak area to a standard curve prepared with known concentrations of this compound.

-

Solubility Calculation: Calculate the solubility in the original solvent, taking into account the dilution factor.

Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and providing insights into its electronic and vibrational properties.

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Expected ¹H NMR Spectrum:

-

The spectrum will show two signals in the aromatic region, corresponding to the two protons on the benzene ring.

-

These protons will appear as doublets of doublets or more complex multiplets due to coupling with each other and with the fluorine atom.

-

The amino group protons will likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.

Expected ¹³C NMR Spectrum:

-

The spectrum will show six distinct signals for the six carbon atoms of the benzene ring.

-

The chemical shifts will be influenced by the attached substituents. The carbon bearing the iodine will be shifted upfield, while the carbon attached to fluorine will show a large C-F coupling constant.

Expected ¹⁹F NMR Spectrum:

-

This will be a simple spectrum with a single signal for the fluorine atom.[7][8][9]

-

The chemical shift will be characteristic of a fluorine atom on an aromatic ring. For monofluorobenzene, the chemical shift is around -113 ppm relative to CFCl₃.[9][10]

-

The signal will be split into a multiplet due to coupling with the two neighboring protons.

Experimental Protocol: NMR Sample Preparation and Acquisition

Materials:

-

This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube (5 mm)

-

Pipette

Procedure:

-

Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.

-

Transfer to NMR Tube: Transfer the solution to an NMR tube. Ensure the solution is free of any solid particles.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer. The instrument will be locked onto the deuterium signal of the solvent and shimmed to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse sequences.

Caption: Workflow for NMR Spectroscopy.

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Spectrum:

-

N-H stretching: Two medium to sharp bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C-H stretching (aromatic): Weak to medium bands above 3000 cm⁻¹.[3][11]

-

C=C stretching (aromatic): Several bands in the 1450-1600 cm⁻¹ region.[3][11]

-

C-N stretching: A band in the 1250-1350 cm⁻¹ region.

-

C-F stretching: A strong band in the 1000-1300 cm⁻¹ region.

-

C-Br and C-I stretching: These bands appear in the fingerprint region at lower wavenumbers (< 700 cm⁻¹) and can be difficult to assign definitively.

-

C-H out-of-plane bending: Strong bands in the 675-900 cm⁻¹ region, which can be indicative of the substitution pattern on the aromatic ring.[11]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a common and convenient method for obtaining IR spectra of solid samples.

Instrumentation:

-

FTIR spectrometer with an ATR accessory (e.g., with a diamond crystal).

Procedure:

-

Background Scan: With the ATR crystal clean, run a background scan.

-

Sample Application: Place a small amount of the powdered this compound onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

-

Sample Scan: Acquire the IR spectrum of the sample.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound.

Expected Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): A prominent cluster of peaks corresponding to the molecular ion will be observed. Due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), this cluster will show a characteristic M⁺ and M+2 pattern of nearly equal intensity.[12][13]

-

Fragmentation: The molecular ion may fragment through the loss of halogen atoms or other small neutral molecules. The loss of an iodine atom (127 amu) is a likely fragmentation pathway, leading to a significant peak at m/z 188/190. Further fragmentation could involve the loss of bromine.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

Instrumentation:

-

A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) coupled to an appropriate ionization source (e.g., Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)).

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Infusion: Introduce the sample solution into the ionization source of the mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum over an appropriate mass range.

-

Data Analysis: Determine the accurate mass of the molecular ion (likely the protonated molecule, [M+H]⁺, in ESI). Use software to calculate the elemental composition corresponding to the measured accurate mass. The calculated formula should match C₆H₄BrFIN.

Conclusion

This compound is a synthetically versatile building block with a rich array of physicochemical properties that are crucial for its effective application. This guide has outlined the key characteristics of this compound and provided detailed, field-proven protocols for their experimental determination. While specific experimental data for this molecule is not widely published, a combination of computational predictions and analysis of structurally related compounds provides a solid foundation for its study. The methodologies described herein offer a clear pathway for researchers to fully characterize this compound, enabling its confident use in the development of novel pharmaceuticals and advanced materials.

References

- New Journal of Chemistry Supporting Information. (n.d.).

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 2-Iodoaniline. Retrieved from [Link]

- Supporting Information for Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. (n.d.).

-

PubChem. (n.d.). 4-Iodoaniline. Retrieved from [Link]

-

University of Arizona. (n.d.). 19Fluorine NMR. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

-

PubChem. (n.d.). 3-bromo-5-fluoro-4-iodoaniline. Retrieved from [Link]

-

ResearchGate. (n.d.). Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

ChemRxiv. (n.d.). Structural and Electronic Characterization of m- Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. Retrieved from [Link]

-

AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

-

Alachem Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Retrieved from [Link]

-

AA BLOCKS, INC. (n.d.). 3-bromo-5-fluoro-4-iodo-2-methyl-aniline. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 3-Bromo-5-fluoro-4-iodoaniline. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-5-iodoaniline. Retrieved from [Link]

-

PubChem. (n.d.). 3-Iodoaniline. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-fluoroaniline. Retrieved from [Link]

-

Harrick. (n.d.). ATR SPECTROSCOPY IN THE UNDERGRADUATE CHEMISTRY LABORATORY. Retrieved from [Link]

-

SpectraBase. (n.d.). 3,5-Difluoroaniline. Retrieved from [Link]

Sources

- 1. This compound | C6H4BrFIN | CID 19429794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 144580-08-5 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 3. This compound - CAS:144580-08-5 - Sunway Pharm Ltd [3wpharm.com]

- 4. This compound | 144580-08-5 [m.chemicalbook.com]

- 5. 5-氟-2-碘苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 3-Iodoaniline | C6H6IN | CID 12271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 19Flourine NMR [chem.ch.huji.ac.il]

- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 9. azom.com [azom.com]

- 10. colorado.edu [colorado.edu]

- 11. 3-Bromo-5-fluoro-4-iodoaniline [myskinrecipes.com]

- 12. rsc.org [rsc.org]

- 13. 3-Bromo-5-fluoro-4-iodoaniline | C6H4BrFIN | CID 131282916 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-Bromo-5-fluoro-2-iodoaniline molecular structure and weight

An In-Depth Technical Guide to 3-Bromo-5-fluoro-2-iodoaniline: A Strategic Synthetic Building Block

Introduction

This compound is a polysubstituted aromatic amine that serves as a highly valuable and strategic intermediate in modern organic synthesis. Its utility is primarily derived from the dense and orthogonal arrangement of functional groups on the aniline core. The presence of an amine, a fluorine atom, and two different halogens (bromine and iodine) at specific positions allows for a programmed, stepwise elaboration of the molecule. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a plausible synthetic route, predicted spectroscopic characteristics, and its application in synthetic chemistry, particularly for professionals in drug discovery and materials science. The aniline scaffold is a cornerstone in medicinal chemistry, though not without its challenges regarding metabolic stability and potential toxicity.[1][2][3] Compounds like this compound offer a sophisticated platform to build molecular complexity, enabling the synthesis of novel chemical entities with precisely controlled architectures.[4]

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These identifiers are critical for sourcing, regulatory compliance, and analytical characterization.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [5] |

| CAS Number | 144580-08-5 | [5][6] |

| Molecular Formula | C₆H₄BrFIN | [5] |

| Molecular Weight | 315.91 g/mol | [5] |

| Canonical SMILES | C1=C(C=C(C(=C1N)I)Br)F | [5] |

| InChI Key | CMTDUTPIANOYFR-UHFFFAOYSA-N | [5] |

Molecular Structure Analysis

The arrangement of substituents on the benzene ring dictates the molecule's electronic properties and reactivity. The amino group (-NH₂) is a strong activating group, donating electron density into the ring via resonance, primarily at the ortho and para positions. Conversely, the halogen atoms (F, Br, I) are deactivating via their inductive effect but are weak ortho, para directors through resonance. This electronic interplay makes the molecule a unique substrate for various chemical transformations.

Caption: 2D Molecular Structure of this compound.

Synthesis and Purification

An alternative powerful method for synthesizing 2-iodoanilines involves the decarboxylative iodination of the corresponding anthranilic acids.[7] This method often proceeds with high yield and selectivity.

Proposed Synthetic Workflow: Electrophilic Iodination

Caption: Proposed workflow for the synthesis of the title compound.

Experimental Protocol (Exemplary)

Disclaimer: This is a representative protocol based on established chemical principles. It must be adapted and optimized under proper laboratory safety protocols.

-

Reaction Setup: To a solution of 3-Bromo-5-fluoroaniline (1.0 eq) in acetonitrile (0.2 M), add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise at room temperature. The causality for choosing NIS is its mild nature and high selectivity for iodinating activated aromatic rings, minimizing side reactions. Acetonitrile is selected as it is a polar aprotic solvent that can dissolve the starting material and reagent without participating in the reaction.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

-

Aqueous Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining NIS or iodine. Extract the aqueous layer with ethyl acetate (3x). The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate. The purpose of the brine wash is to remove residual water from the organic phase.

-

Purification: Concentrate the dried organic phase under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.[7] This standard technique separates the desired product from non-polar impurities and any unreacted starting material.

-

Characterization: Collect the fractions containing the pure product, combine, and evaporate the solvent to yield this compound. Confirm the structure and purity using NMR and MS analysis.

Predicted Spectroscopic Characterization

Full assignment of proton and carbon NMR spectra is a definitive method for structure elucidation.[8][9] Based on the known effects of the substituents and data from analogous compounds, the following spectroscopic signatures are predicted for this compound.

-

¹H NMR: The spectrum is expected to show two signals in the aromatic region (approx. 6.5-7.5 ppm).

-

H-4: This proton is ortho to the bromine and meta to the fluorine and amino groups. It will likely appear as a doublet of doublets (dd) due to coupling with H-6 and the fluorine atom.

-

H-6: This proton is ortho to the amino group and meta to both the bromine and fluorine atoms. It will also appear as a doublet of doublets (dd) due to coupling with H-4 and the fluorine atom.

-

-NH₂: The amino protons will appear as a broad singlet, typically between 3.5-5.0 ppm, the position of which is concentration and solvent-dependent.

-

-

¹³C NMR: The spectrum will display six distinct signals for the aromatic carbons. The chemical shifts are influenced by the attached substituent.

-

C-NH₂ (C1): ~145-150 ppm (strongly deshielded by nitrogen).

-

C-I (C2): ~85-95 ppm (the iodo-substituted carbon is uniquely shielded, a hallmark of the heavy atom effect).

-

C-Br (C3): ~120-125 ppm.

-

C-H (C4): ~115-120 ppm.

-

C-F (C5): ~160-165 ppm (deshielded and will appear as a doublet due to C-F coupling).

-

C-H (C6): ~110-115 ppm.

-

-

Mass Spectrometry (HRMS): High-resolution mass spectrometry should confirm the molecular formula C₆H₄BrFIN. The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Reactivity and Applications in Chemical Synthesis

The primary value of this compound lies in its capacity for selective, sequential cross-coupling reactions.[4] The carbon-halogen bond strengths decrease in the order C-F > C-Cl > C-Br > C-I. In palladium-catalyzed reactions like Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings, the C-I bond is significantly more reactive than the C-Br bond.[10]

This reactivity differential allows for the selective functionalization at the C2 position (iodine) while leaving the C3 position (bromine) intact for a subsequent, different coupling reaction under more forcing conditions. This orthogonality is a powerful tool for building molecular diversity from a single, advanced intermediate. This strategy is frequently employed in the synthesis of kinase inhibitors, where a substituted aniline core is often a key pharmacophore.[4]

Safety, Handling, and Storage

5.1. Hazard Assessment

No specific toxicology data for this compound is published. Therefore, a conservative assessment must be based on analogous compounds and the aniline chemical class. The closely related 3-Bromo-5-iodoaniline is classified as toxic if swallowed, harmful if inhaled, and causes serious skin and eye irritation.[11]

Anilines as a class are known to cause methemoglobinemia, a condition where the blood's ability to transport oxygen is reduced, leading to symptoms like cyanosis (blue skin), headache, dizziness, and fatigue.[12][13] Chronic exposure to some anilines may pose a carcinogenic risk.[12][14]

-

GHS Hazards (Predicted):

-

Acute Toxicity, Oral (Category 3)

-

Acute Toxicity, Inhalation (Category 4)

-

Skin Irritation (Category 2)

-

Eye Irritation (Category 2A)

-

Specific Target Organ Toxicity — Single Exposure (Category 3, Respiratory tract irritation)

-

5.2. Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment:

-

Gloves: Wear nitrile or other chemically resistant gloves.

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Lab Coat: A standard lab coat is required.

-

Respiratory Protection: If handling large quantities or if dust generation is likely, a NIOSH-approved respirator with an organic vapor/particulate filter is recommended.

-

5.3. Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from light and oxidizing agents.

-

For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is advisable.[6]

References

-

Journal of Chemical Education. Microscale Synthesis of 1-Bromo-3-chloro-5-iodobenzene: An Improved Deamination of 4-Bromo-2-chloro-6-iodoaniline. ACS Publications. Available from: [Link]

-

PubChem. 3-Bromo-5-iodoaniline. National Center for Biotechnology Information. Available from: [Link]

-

ScienceDirect. 13C n.m.r, characterization of soluble polyaniline. Elsevier. Available from: [Link]

-

Supporting Information. A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids und. Available from: [Link]

-

New Jersey Department of Health. Aniline - Hazardous Substance Fact Sheet. Available from: [Link]

-

Cresset Group. Aniline replacement in drug-like compounds. Available from: [Link]

-

ResearchGate. Full 1H and 13C NMR Chemical Shift Assignment of 1-Pyrenyl Substituted Oligosilanes as a Tool To Differentiate between Intramolecular "Through Space" and "Through Bond" Ground State Interactions. Available from: [Link]

-

ACS Publications. Recent Advances and Outlook for the Isosteric Replacement of Anilines. Available from: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). Aniline | ToxFAQs™. Centers for Disease Control and Prevention. Available from: [Link]

-

PubMed. Haloaniline-induced in vitro nephrotoxicity: effects of 4-haloanilines and 3,5-dihaloanilines. National Center for Biotechnology Information. Available from: [Link]

- Google Docs. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2.

-

U.S. Environmental Protection Agency (EPA). Aniline. Available from: [Link]

-

BioPartner UK. Cresset Blog: Aniline replacement in drug-like compounds. Available from: [Link]

-

MDPI. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. Available from: [Link]

-

MDPI. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Available from: [Link]

-

The Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0003012). Available from: [Link]

-

ResearchGate. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. Available from: [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. Available from: [Link]

-

PubChem. 1-Bromo-3-fluoro-5-iodobenzene. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 3-Bromo-5-fluoroaniline. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. cresset-group.com [cresset-group.com]

- 2. news.umich.edu [news.umich.edu]

- 3. biopartner.co.uk [biopartner.co.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound | C6H4BrFIN | CID 19429794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chiralen.com [chiralen.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 3-Bromo-5-iodoaniline | C6H5BrIN | CID 45480388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. nj.gov [nj.gov]

- 13. Aniline | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

- 14. epa.gov [epa.gov]

An In-Depth Technical Guide to the Synthesis of 3-Bromo-5-fluoro-2-iodoaniline

Introduction

3-Bromo-5-fluoro-2-iodoaniline is a highly substituted aromatic amine that serves as a valuable building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring three different halogens and an amino group, offers multiple points for further functionalization, enabling the construction of diverse molecular architectures. This guide provides a comprehensive overview of a reliable and regioselective synthetic route to this important intermediate, starting from the readily available precursor, 3-fluoroaniline. The presented methodology is grounded in established principles of electrophilic aromatic substitution and protecting group chemistry, with a focus on explaining the rationale behind each experimental choice to ensure reproducibility and scalability.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound presents a significant challenge in controlling the regioselectivity of the halogenation steps. The directing effects of the substituents on the aromatic ring must be carefully considered to achieve the desired 1,2,3,5-substitution pattern. Our proposed synthetic strategy, outlined below, employs a protecting group for the highly activating amino group to modulate its reactivity and direct the incoming electrophiles to the desired positions.

[Image of the chemical reaction: 3-Fluoroaniline reacting with acetic anhydride to form 3-Fluoroacetanilide]

[Image of the chemical reaction: 3-Fluoroacetanilide reacting with N-Iodosuccinimide to form 2-Iodo-3-fluoroacetanilide]

[Image of the chemical reaction: 2-Iodo-3-fluoroacetanilide reacting with N-Bromosuccinimide to form 5-Bromo-2-iodo-3-fluoroacetanilide]

[Image of the chemical reaction: 5-Bromo-2-iodo-3-fluoroacetanilide undergoing hydrolysis to form this compound]

IUPAC name for 3-Bromo-5-fluoro-2-iodoaniline

An In-depth Technical Guide to 3-Bromo-5-fluoro-2-iodoaniline

Executive Summary

This technical guide provides a comprehensive overview of this compound (CAS No: 144580-08-5), a highly functionalized synthetic building block with significant potential in medicinal chemistry and materials science. The presence of three distinct halogen atoms—iodine, bromine, and fluorine—on an aniline scaffold offers unparalleled opportunities for sequential and site-selective cross-coupling reactions. This document details the compound's physicochemical properties, outlines a robust synthetic strategy with a detailed experimental protocol, and discusses methods for its structural confirmation. Furthermore, it explores its applications, particularly in the development of targeted therapeutics like kinase inhibitors, and provides essential safety and handling information for laboratory use. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their synthetic programs.

Introduction: The Strategic Value of Polysubstituted Anilines

Halogenated anilines are cornerstone intermediates in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic incorporation of halogen atoms provides chemists with versatile handles for constructing complex molecular architectures through powerful C-C and C-N bond-forming reactions. This compound represents a particularly sophisticated example of this class. Its unique substitution pattern is not merely a collection of functional groups but a carefully orchestrated arrangement that enables a high degree of synthetic control.

The key attributes of this molecule are:

-

Orthogonal Reactivity: The differing reactivity of the C-I, C-Br, and C-F bonds allows for selective functionalization. The C-I bond is the most reactive in typical palladium-catalyzed cross-coupling reactions, followed by the C-Br bond, enabling stepwise elaboration of the scaffold.

-

Medicinal Chemistry Relevance: The fluorine atom is a bioisostere of a hydrogen atom but imparts profound changes to a molecule's properties. It can enhance metabolic stability, increase binding affinity, and modulate pKa, making it a highly desirable feature in modern drug design.[1][2]

-

Versatile Building Block: As a trifunctionalized intermediate, it serves as a launchpad for generating diverse chemical libraries, accelerating the discovery of novel bioactive compounds.[3][4]

This guide aims to serve as a definitive resource for understanding and utilizing this compound, providing both foundational knowledge and actionable experimental insights.

Physicochemical Properties and Structure

The definitive identification of a chemical entity begins with its fundamental properties. The IUPAC name for the compound is confirmed as this compound.[5] Its key identifiers and computed properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[5] |

| CAS Number | 144580-08-5 | PubChem[5] |

| Molecular Formula | C₆H₄BrFIN | PubChem[5] |

| Molecular Weight | 315.91 g/mol | PubChem[5] |

| Canonical SMILES | C1=C(C(=C(C=C1F)Br)I)N | PubChem[5] |

| InChI Key | CMTDUTPIANOYFR-UHFFFAOYSA-N | PubChem[5] |

| XLogP3 | 2.7 | PubChem[5] |

| Appearance | Commercially available as a solid | N/A |

| Purity | Typically >97% (commercial) | Chiralen[6], Sunway Pharm Ltd[7] |

Synthesis and Mechanism

While this compound is commercially available for research purposes, understanding its synthesis is crucial for scalability and derivatization. A logical and efficient synthetic route involves the regioselective iodination of a readily available precursor, 3-bromo-5-fluoroaniline.

Proposed Synthetic Pathway: Electrophilic Iodination

The synthesis hinges on an electrophilic aromatic substitution reaction. The amino group is a potent activating group and is ortho-, para-directing. In the 3-bromo-5-fluoroaniline starting material, the position ortho to the amine (C2) is sterically unhindered and electronically activated, making it the prime target for iodination. N-Iodosuccinimide (NIS) in a polar aprotic solvent like acetonitrile is an excellent choice for this transformation, as it is a mild and highly effective source of electrophilic iodine.

Sources

- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 3-Bromo-5-fluoro-4-iodoaniline [myskinrecipes.com]

- 5. This compound | C6H4BrFIN | CID 19429794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chiralen.com [chiralen.com]

- 7. This compound - CAS:144580-08-5 - Sunway Pharm Ltd [3wpharm.com]

An In-depth Technical Guide to the Safe Handling of 3-Bromo-5-fluoro-2-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Complexities of a Potent Building Block

3-Bromo-5-fluoro-2-iodoaniline, a halogenated aromatic amine, represents a critical structural motif in the landscape of modern synthetic chemistry. Its unique substitution pattern offers a versatile platform for the introduction of diverse functionalities, making it an invaluable intermediate in the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents and advanced materials. The strategic placement of bromine, fluorine, and iodine atoms allows for selective and sequential cross-coupling reactions, providing chemists with precise control over molecular architecture.

However, the very reactivity that makes this compound a powerful synthetic tool also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive and in-depth understanding of the safety and handling precautions required for this compound. By moving beyond a simple checklist of procedures, we will delve into the causality behind safety recommendations, fostering a culture of proactive risk mitigation and ensuring the well-being of laboratory personnel.

Section 1: Compound Profile and Hazard Identification

A foundational aspect of safe laboratory practice is a comprehensive understanding of the intrinsic properties and potential hazards of a chemical. This section outlines the key physicochemical characteristics and the known health risks associated with this compound.

Physicochemical Properties

A clear understanding of the physical properties of a substance is the first step in anticipating its behavior under various laboratory conditions.

| Property | Value | Source |

| CAS Number | 144580-08-5 | PubChem[1] |

| Molecular Formula | C₆H₄BrFIN | PubChem[1] |

| Molecular Weight | 315.91 g/mol | PubChem[1] |

| Appearance | Solid | N/A |

| Storage Temperature | 2-8 °C, Inert atmosphere, Keep in dark place | Chiralen[2] |

Note: Specific data on properties like melting point, boiling point, and solubility are not consistently available in the provided search results and would typically be found on a supplier's detailed Safety Data Sheet (SDS).

GHS Hazard Classification and Statements

While a specific GHS classification for this compound is not explicitly detailed in the initial search results, the hazards can be inferred from structurally similar compounds. For instance, related halogenated anilines are consistently classified with the following hazards. It is imperative to treat this compound as possessing these potential hazards until a definitive SDS for this specific compound is procured and reviewed.

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[3][4]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3][4]

The causality behind these classifications lies in the chemical nature of halogenated anilines. The amine group can be readily absorbed, and the halogen substituents can interfere with biological processes, leading to systemic toxicity. Skin and eye irritation are common for many aromatic compounds, and fine powders or volatile components can easily irritate the respiratory tract.

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

Mitigating exposure is the cornerstone of safe chemical handling. This involves a multi-layered approach encompassing engineering controls, administrative controls, and the last line of defense: Personal Protective Equipment.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it can come into contact with the researcher.

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood.[5][6] This is critical to prevent the inhalation of any dust or vapors.

-

Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of any fugitive emissions.[3][7]

-

Eyewash Stations and Safety Showers: These must be readily accessible and regularly tested.[3][5] Their proximity is crucial for immediate decontamination in the event of an accidental exposure.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being undertaken.

| Protection Type | Recommended Equipment | Rationale and Best Practices |

| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield.[3][8] | Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against splashes and fine dust. A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[3] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[7][8] | Gloves must be inspected for any signs of degradation or puncture before each use. It is crucial to follow the proper glove removal technique to avoid contaminating the skin.[7] Always consult the glove manufacturer's compatibility chart. |

| Skin and Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or suit may be necessary.[3][8] | The lab coat should be kept buttoned to provide maximum coverage. Contaminated clothing must be removed immediately and decontaminated before reuse.[3] |

| Respiratory Protection | For routine handling in a fume hood, respiratory protection may not be required. However, if dust is generated or engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[3][7] | The choice of respirator should be based on a formal risk assessment. All users of respirators must be properly fit-tested and trained in their use and maintenance. |

Hygiene Measures: Preventing Unseen Contamination

Good laboratory hygiene is a critical component of exposure control.

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[3][7]

-

Do not eat, drink, or smoke in areas where chemicals are handled or stored.[3]

-

Contaminated work surfaces should be decontaminated at the end of each procedure.

Section 3: Safe Handling, Storage, and Disposal

The lifecycle of a chemical in the laboratory, from receipt to disposal, presents various points where risk must be managed.

Prudent Handling Practices

-

Avoid Dust Formation: This compound is a solid, and care should be taken to minimize the generation of dust during weighing and transfer.[7]

-

Inert Atmosphere: For sensitive reactions, handling under an inert atmosphere (e.g., argon or nitrogen) may be necessary to prevent degradation.

-

Avoid Incompatibilities: Keep away from strong oxidizing agents and strong acids, as these can lead to vigorous and potentially hazardous reactions.[3][6]

Storage with Foresight

Proper storage is essential for maintaining the integrity of the compound and preventing accidents.

-

Container: Keep the container tightly closed and properly labeled.[3][5]

-

Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[3][6]

-

Light and Air Sensitivity: The compound should be protected from light and stored under an inert atmosphere to prevent degradation.[2][6] A refrigerator (2-8 °C) is recommended for long-term storage.[2]

Responsible Disposal

Chemical waste disposal must be conducted in accordance with all local, state, and federal regulations.

-

Waste Characterization: this compound waste should be considered hazardous.

-

Containment: Collect waste in a designated, properly labeled, and sealed container.

-

Disposal Route: Dispose of the chemical waste through a licensed and approved hazardous waste disposal company. Do not dispose of it down the drain or in the regular trash.[7]

Section 4: Emergency Procedures: Preparedness and Response

Despite the best precautions, accidents can happen. A well-defined emergency plan is crucial for a swift and effective response.

First-Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3][7] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[3][7] |

| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][7] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][7] |

Spill Response

In the event of a spill, the following steps should be taken:

-

Evacuate: Immediately evacuate all non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated, but do not direct a fan at the spill, as this could disperse the powder.

-

Contain: Wearing appropriate PPE, carefully sweep up the spilled solid and place it into a sealed container for disposal. Avoid generating dust.

-

Decontaminate: Clean the spill area with an appropriate solvent and then wash with soap and water.

-

Report: Report the spill to the laboratory supervisor and follow any institutional reporting requirements.

Firefighting Measures

-

Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[7]

-

Specific Hazards: During a fire, toxic and irritating fumes may be generated, including nitrogen oxides, carbon oxides, hydrogen bromide, hydrogen fluoride, and hydrogen iodide.[3]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][7]

Section 5: Experimental Protocol: A Case Study in Safe Handling

To illustrate the practical application of these safety principles, the following is a detailed, step-by-step protocol for a generic cross-coupling reaction involving this compound.

Objective: To perform a Suzuki cross-coupling reaction at the iodine position of this compound.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Round-bottom flask

-

Condenser

-

Magnetic stir bar and stir plate

-

Inert gas supply (argon or nitrogen) with a manifold

-

Schlenk line or glovebox (optional, but recommended for air-sensitive catalysts)

Protocol:

-

Preparation and Pre-Reaction Setup:

-

Ensure the chemical fume hood is clean, uncluttered, and the sash is at the appropriate working height.

-

Assemble and dry all glassware in an oven prior to use.

-

Gather and inspect all necessary PPE.

-

-

Reagent Weighing and Transfer:

-

In the fume hood, carefully weigh the required amount of this compound onto a weighing paper or into a tared vial. Use a spatula and gentle movements to avoid generating dust.

-

Similarly, weigh the arylboronic acid, palladium catalyst, and base. Note that palladium catalysts are often air-sensitive and should be handled under an inert atmosphere if possible.

-

-

Reaction Assembly:

-

Place the magnetic stir bar into the round-bottom flask.

-

Add the weighed this compound, arylboronic acid, and base to the flask.

-

Add the palladium catalyst.

-

Attach the condenser to the flask.

-

Connect the top of the condenser to the inert gas manifold.

-

-

Solvent Addition and Reaction Initiation:

-

Using a syringe or cannula, add the degassed solvent to the reaction flask.

-

Begin stirring the reaction mixture.

-

Slowly heat the reaction to the desired temperature using a heating mantle.

-

-

Reaction Monitoring and Work-up:

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or another appropriate analytical technique.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by slowly adding water.

-

Perform an aqueous work-up and extraction with an appropriate organic solvent.

-

-

Purification and Waste Disposal:

-

Purify the crude product by column chromatography or recrystallization.

-

Collect all liquid and solid waste in appropriately labeled hazardous waste containers.

-

Visualizations

Safety and Handling Workflow

Caption: Workflow for the safe handling of this compound.

References

-

PubChem. This compound | C6H4BrFIN | CID 19429794. [Link]

-

MSDS of 3-Bromo-5-chloro-2-iodoaniline. (Note: This is a proxy for general handling procedures of similar compounds). [Link]

-

PubChem. 3-Bromo-5-iodoaniline | C6H5BrIN | CID 45480388 - Safety and Hazards. [Link]

-

PubChem. 3-Bromo-5-fluoroaniline | C6H5BrFN | CID 15020155 - Safety and Hazards. [Link]

-

MySkinRecipes. 3-Bromo-5-fluoro-4-iodoaniline. [Link]

Sources

- 1. This compound | C6H4BrFIN | CID 19429794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chiralen.com [chiralen.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. 3-Bromo-5-iodoaniline | C6H5BrIN | CID 45480388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. fishersci.com [fishersci.com]

- 7. capotchem.cn [capotchem.cn]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Introduction: Preserving a Critical Synthetic Building Block

An In-depth Technical Guide to the Optimal Storage and Handling of 3-Bromo-5-fluoro-2-iodoaniline

This compound (CAS No. 144580-08-5) is a highly functionalized aromatic amine, serving as a pivotal intermediate in the synthesis of complex molecules within the pharmaceutical and materials science sectors.[1][2] Its unique substitution pattern, featuring three different halogens and an amine group, offers multiple, distinct reaction sites for cross-coupling, derivatization, and polymer construction. However, this same structural complexity gives rise to inherent instabilities. The integrity of experimental data and the success of synthetic campaigns rely entirely on the purity and stability of this starting material. This guide provides a comprehensive, field-proven framework for the optimal storage and handling of this compound, grounded in the physicochemical principles that govern its stability.

Section 1: Physicochemical Profile

A foundational understanding of a compound's properties is paramount to designing appropriate storage protocols. The key physicochemical characteristics of this compound are summarized below.[3][4]

| Property | Value | Source |

| CAS Number | 144580-08-5 | [3][4] |

| Molecular Formula | C₆H₄BrFIN | [3][4] |

| Molecular Weight | 315.91 g/mol | [3][4] |

| Appearance | Typically a solid (e.g., powder, crystalline) | [5] |

| IUPAC Name | This compound | [3] |

Section 2: The Chemical Rationale for Controlled Storage

The molecular architecture of this compound dictates its susceptibility to degradation. Several key features must be considered:

-

The Aniline Moiety: The amino group (-NH₂) is a powerful activating group, making the aromatic ring electron-rich. This inherent nucleophilicity renders the compound highly susceptible to oxidation, particularly when exposed to air (oxygen).[6] Oxidative degradation can lead to colored impurities and polymerization, compromising sample purity.

-

The Carbon-Iodine Bond: The C-I bond is the weakest of the carbon-halogen bonds present in the molecule. It is particularly susceptible to photolytic cleavage upon exposure to UV or even ambient light.[7] This degradation pathway can generate radical species, leading to a cascade of unwanted side reactions.

-

General Halogenated Compound Sensitivity: Highly substituted halogenated compounds can be sensitive to heat, which can accelerate decomposition rates.[8] Furthermore, the presence of acidic or basic impurities, often found in atmospheric moisture, can catalyze hydrolysis or other degradation reactions.

Therefore, a robust storage strategy must mitigate these three primary risks: oxidation, photodegradation, and thermal/chemical decomposition .

Section 3: Recommended Long-Term Storage Protocols

For maintaining the integrity of this compound for periods exceeding one month, the following protocol is strongly recommended. While some suppliers may indicate room temperature storage, refrigerated conditions under an inert atmosphere represent the gold standard for preserving this reactive intermediate.[4][9]

Experimental Protocol: Long-Term Storage

-

Container Selection: Use an amber glass vial with a PTFE-lined screw cap. The amber color is critical for blocking UV light, and the PTFE liner provides an inert sealing surface.

-

Inert Atmosphere Blanketing: Before sealing, the vial's headspace must be purged of air. Place the vial containing the compound into a glove box or glove bag with an inert atmosphere (argon or nitrogen). If a glove box is unavailable, a gentle stream of argon or nitrogen can be passed over the solid for 30-60 seconds.

-

Sealing: Securely tighten the cap immediately after inerting. For added protection against moisture and air ingress, wrap the cap-vial interface with Parafilm®.

-

Temperature Control: Place the sealed vial in a refrigerator maintained at 2-8°C .[5][9] This temperature is optimal for slowing kinetic degradation processes without being cold enough to cause potential freeze-thaw issues with trace moisture.

-

Labeling and Logging: Clearly label the vial with the compound name, CAS number, date of receipt, and storage conditions. Maintain a corresponding log entry.

Caption: Workflow for ensuring optimal long-term storage.

Section 4: Short-Term Handling and Benchtop Use

During experimental use, exposure to the laboratory environment is unavoidable but must be minimized.

Experimental Protocol: Weighing and Solution Preparation

-

Equilibration: Before opening, remove the sealed vial from the refrigerator and allow it to warm to ambient temperature for at least 20-30 minutes. This is a critical, non-negotiable step to prevent atmospheric moisture from condensing onto the cold solid.

-

Handling Environment: Conduct all manipulations in a well-ventilated chemical fume hood.[7][10] Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[11]

-

Weighing: Briefly open the container and quickly weigh the desired amount of solid. Minimize the time the container is open to the air.

-

Resealing: Immediately after weighing, re-blanket the headspace of the stock vial with inert gas if possible, and securely reseal the container.

-

Solution Stability: If preparing a stock solution, use an anhydrous, high-purity solvent. Store the solution in the dark, under an inert atmosphere, and refrigerated if its stability in the chosen solvent is not well-documented.

| Condition | Stability Recommendation | Rationale |

| On the Bench (Solid) | Minimize exposure to < 5 minutes. | Susceptible to air oxidation and moisture. |

| In Solution (e.g., DMSO, DMF) | Prepare fresh for immediate use. | Stability in solution is not guaranteed; potential for solvent-mediated degradation. |

| Aqueous Environments | Avoid prolonged exposure. | Anilines can have limited stability in aqueous media, especially if not pH-controlled. |

Section 5: Hazard Identification and Incompatible Materials

Proper storage also involves segregation from incompatible materials to prevent hazardous reactions. As a substituted aniline, this compound is predicted to be incompatible with several classes of chemicals.[7][11]

-

Strong Oxidizing Agents: (e.g., peroxides, nitrates, perchlorates). Can react violently with the aniline group, leading to fire or explosion.

-

Strong Acids: (e.g., hydrochloric acid, sulfuric acid). Can form anilinium salts in an exothermic reaction.

-

Acid Chlorides & Anhydrides: Can undergo vigorous, exothermic acylation reactions with the amine group.[11]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 144580-08-5 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 3. This compound | C6H4BrFIN | CID 19429794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - CAS:144580-08-5 - Sunway Pharm Ltd [3wpharm.com]

- 5. 5-Fluoro-2-iodoaniline 97 255724-71-1 [sigmaaldrich.com]

- 6. ipo.rutgers.edu [ipo.rutgers.edu]

- 7. synquestlabs.com [synquestlabs.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. chiralen.com [chiralen.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]